![molecular formula C16H14F4N4OS B280002 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it is a potent inhibitor of the enzyme glutaminase. Glutaminase is an important enzyme involved in the metabolism of glutamine, which is a key nutrient for cancer cells. Inhibition of glutaminase activity has been shown to have anti-cancer effects, making BPTES a promising drug candidate for cancer treatment.
Mécanisme D'action
BPTES works by binding to the active site of glutaminase, inhibiting its activity. Glutaminase is an important enzyme involved in the metabolism of glutamine, which is a key nutrient for cancer cells. Inhibition of glutaminase activity leads to a decrease in the levels of glutamine in cancer cells, which can result in cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. Inhibition of glutaminase activity by BPTES leads to a decrease in the levels of glutamine in cancer cells, which can result in cell death. BPTES has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages and limitations for lab experiments. One of the advantages of BPTES is its potency as a glutaminase inhibitor, which makes it a valuable tool for studying the role of glutaminase in cancer and other diseases. However, BPTES has some limitations, including its complex synthesis process and its potential toxicity in vivo.
Orientations Futures
There are several future directions for research on BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the potential therapeutic applications of BPTES in inflammatory diseases and other conditions. Additionally, further studies are needed to determine the safety and efficacy of BPTES in vivo, and to develop methods for delivering BPTES to cancer cells in a targeted manner.
Méthodes De Synthèse
The synthesis of BPTES involves several steps, starting with the reaction of difluoromethylpyrazole with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, BPTES. The synthesis of BPTES is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BPTES has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising applications of BPTES is in the treatment of cancer. Glutaminase is overexpressed in many types of cancer cells, and inhibition of glutaminase activity has been shown to have anti-cancer effects. BPTES has been shown to be a potent inhibitor of glutaminase, making it a promising drug candidate for cancer treatment.
Propriétés
Formule moléculaire |
C16H14F4N4OS |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H14F4N4OS/c17-14(18)10-5-11(15(19)20)24(23-10)7-13(25)22-16-9(6-21)8-3-1-2-4-12(8)26-16/h5,14-15H,1-4,7H2,(H,22,25) |
Clé InChI |
XIXIMPJRQPIMAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


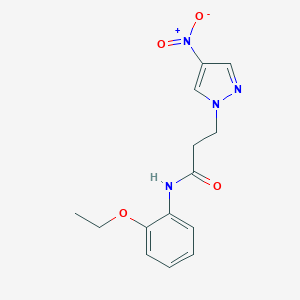
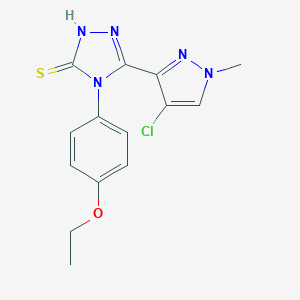
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279924.png)
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
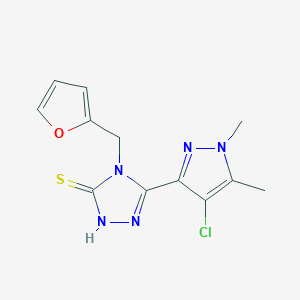
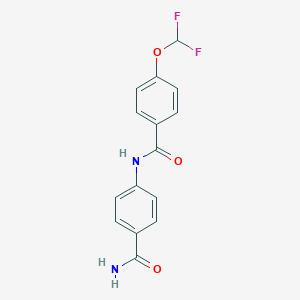
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
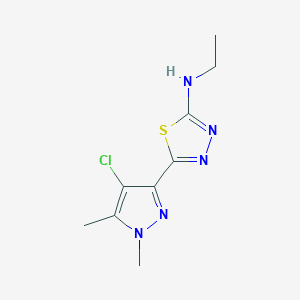
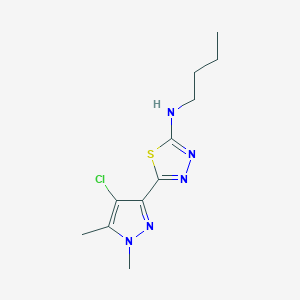
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
